N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a 3,4-diethoxybenzamide moiety at the 6-position. The ethanesulfonyl group enhances metabolic stability and solubility, while the diethoxybenzamide substituent may influence target binding affinity and selectivity.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-28-20-12-9-17(15-21(20)29-5-2)22(25)23-18-10-11-19-16(14-18)8-7-13-24(19)30(26,27)6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHTXKKNDVQLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
-
Introduction of the Ethanesulfonyl Group: : The ethanesulfonyl group can be introduced via sulfonylation, where ethanesulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base such as triethylamine.
-
Attachment of the Diethoxybenzamide Moiety: : The final step involves the coupling of the diethoxybenzamide group to the sulfonylated tetrahydroquinoline. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to modify the sulfonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce modified sulfonyl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The tetrahydroquinoline core is known for its biological activity, and the functional groups attached to it can enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The diethoxybenzamide moiety can enhance the compound’s binding affinity and specificity for certain biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Scaffold Modifications: Compounds 68 and 70 replace benzamide with thiophene-carboximidamide, altering electronic properties and biological targets (e.g., NOS inhibition) .
- Salt Forms : Dihydrochloride derivatives (e.g., 70 ) exhibit higher solubility (logSw ~-3.46 for G504-0462 vs. ~-4.5 estimated for target compound), critical for in vivo applications .
Research Implications
The structural flexibility of the tetrahydroquinoline scaffold allows for tailored modifications:
- Ethoxy vs. Methoxy : Ethoxy groups improve lipophilicity for CNS penetration but may require salt formulations (e.g., dihydrochloride) to offset reduced solubility .
- Carboximidamide vs. Benzamide: Thiophene-carboximidamide derivatives prioritize NOS inhibition, while benzamide analogs (e.g., target compound) may target other enzyme classes .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural framework comprising a tetrahydroquinoline core, an ethanesulfonyl group, and a diethoxybenzamide moiety. The synthesis typically involves multiple steps:
- Formation of Tetrahydroquinoline : Starting from an aniline derivative and an α,β-unsaturated carbonyl compound.
- Sulfonylation : Introduction of the ethanesulfonyl group using ethanesulfonyl chloride.
- Coupling Reaction : Reaction with 3,4-diethoxybenzoyl chloride under basic conditions to yield the final product.
The molecular formula for this compound is , with a molecular weight of approximately 476.6 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Binding : It may interact with specific receptors that modulate cellular responses related to proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Anticancer Activity : Preliminary studies suggest it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It has been observed to reduce pro-inflammatory cytokine levels in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting a role in antibiotic development.
Case Studies
Several studies have investigated the biological activity of related compounds within this class:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated similar tetrahydroquinoline derivatives for their ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction with minimal toxicity.
- Inflammation Models : Research conducted on animal models of arthritis demonstrated that compounds similar to this compound significantly reduced joint swelling and inflammation markers.
- Antimicrobial Activity : A recent report highlighted the antibacterial effects of related sulfonamide derivatives against Staphylococcus aureus, showcasing their potential as new antimicrobial agents .
Comparative Analysis
A comparative analysis with similar compounds reveals unique features that may enhance its biological activity:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide | C24H32N2O5S | Moderate anticancer effects |
| N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide | C24H32N2O5S | High anti-inflammatory |
This table illustrates how variations in the sulfonyl group can affect the biological profile of tetrahydroquinoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
